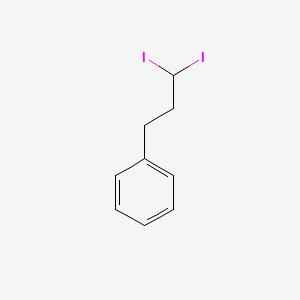
(3,3-Diiodopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Diiodopropyl)benzene is an organic compound with the molecular formula C9H10I2 It is a derivative of benzene, where two iodine atoms are attached to the third carbon of a propyl group, which is in turn attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diiodopropyl)benzene typically involves the iodination of propylbenzene. One common method is the reaction of propylbenzene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective iodination at the third carbon of the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Diiodopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of propylbenzene or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of propylbenzene or other reduced derivatives.
Applications De Recherche Scientifique
(3,3-Diiodopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in radiolabeling and imaging studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-Diiodopropyl)benzene depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine atoms, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dibromopropyl)benzene: Similar structure but with bromine atoms instead of iodine.
(3,3-Dichloropropyl)benzene: Similar structure but with chlorine atoms instead of iodine.
Propylbenzene: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness
(3,3-Diiodopropyl)benzene is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
141694-60-2 |
|---|---|
Formule moléculaire |
C9H10I2 |
Poids moléculaire |
371.98 g/mol |
Nom IUPAC |
3,3-diiodopropylbenzene |
InChI |
InChI=1S/C9H10I2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
CSNNFQWELLIYRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
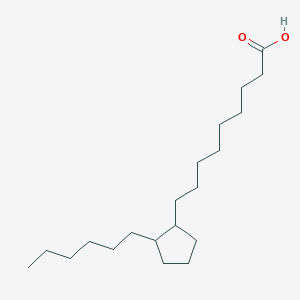
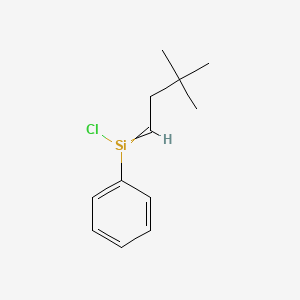

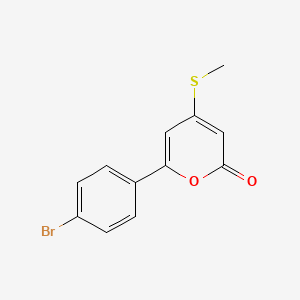
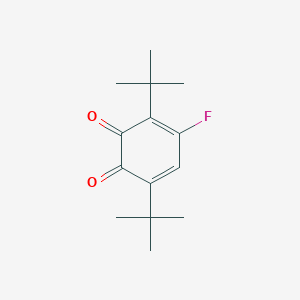



![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
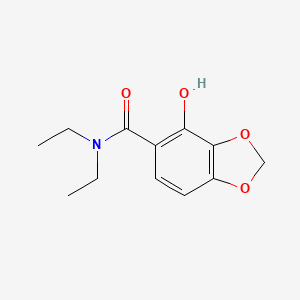
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)

